Tuberosin

描述

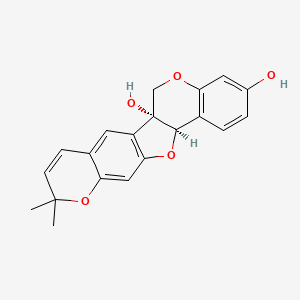

Structure

2D Structure

3D Structure

属性

IUPAC Name |

(1R,13R)-7,7-dimethyl-8,12,20-trioxapentacyclo[11.8.0.02,11.04,9.014,19]henicosa-2(11),3,5,9,14(19),15,17-heptaene-1,17-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H18O5/c1-19(2)6-5-11-7-14-17(9-15(11)25-19)24-18-13-4-3-12(21)8-16(13)23-10-20(14,18)22/h3-9,18,21-22H,10H2,1-2H3/t18-,20+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZBTYHECJEINCMD-QUCCMNQESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C=CC2=CC3=C(C=C2O1)OC4C3(COC5=C4C=CC(=C5)O)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1(C=CC2=CC3=C(C=C2O1)O[C@H]4[C@@]3(COC5=C4C=CC(=C5)O)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H18O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

338.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Tuberosin: A Comprehensive Technical Guide to its Biological and Pharmacological Activities

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tuberosin, a naturally occurring pterocarpan, has garnered significant scientific interest due to its diverse biological and pharmacological activities. Isolated from various plant sources, this compound has demonstrated promising potential in several therapeutic areas, including anti-inflammatory, antioxidant, and anticancer applications. This technical guide provides an in-depth overview of the core biological and pharmacological activities of this compound, presenting quantitative data, detailed experimental protocols, and visualizations of its molecular mechanisms of action to support further research and drug development efforts.

Biological and Pharmacological Activities

Antioxidant Activity

This compound exhibits potent antioxidant properties through its ability to scavenge a variety of free radicals. This activity is crucial in mitigating oxidative stress, a key contributor to numerous chronic diseases.

Quantitative Data: Free Radical Scavenging Activity of this compound

| Free Radical Species | EC₅₀ (µg/mL) |

| ABTS* Radical | 32.2 |

| Hydroxyl Radical (Site-specific) | 28 |

| Superoxide Radical | Not specified |

| Metal Chelation | Evident |

| Lipid Peroxidation Inhibition | 98 |

Experimental Protocols

ABTS Radical Scavenging Assay

This assay assesses the ability of a compound to scavenge the stable 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) radical cation.

-

Reagent Preparation:

-

Prepare a 7 mM solution of ABTS in water.

-

Prepare a 2.45 mM solution of potassium persulfate in water.

-

To generate the ABTS radical cation (ABTS•+), mix equal volumes of the ABTS and potassium persulfate solutions and allow the mixture to stand in the dark at room temperature for 12-16 hours before use.

-

Dilute the ABTS•+ solution with ethanol to an absorbance of 0.70 ± 0.02 at 734 nm.

-

-

Assay Procedure:

-

Add 10 µL of the this compound sample (at various concentrations) to 190 µL of the diluted ABTS•+ solution.

-

Incubate the mixture for 6 minutes at room temperature.

-

Measure the absorbance at 734 nm.

-

Calculate the percentage of scavenging activity using the formula: % Scavenging = [(A_control - A_sample) / A_control] x 100 where A_control is the absorbance of the ABTS•+ solution without the sample, and A_sample is the absorbance of the reaction mixture with the sample.

-

The EC₅₀ value, the concentration of the sample that scavenges 50% of the ABTS•+ radicals, is determined from the dose-response curve.

-

Hydroxyl Radical Scavenging Assay

This assay measures the ability of a compound to neutralize hydroxyl radicals, which are highly reactive oxygen species.

-

Reagent Preparation:

-

Prepare the following solutions: 1.5 mM FeSO₄, 6 mM H₂O₂, and 2 mM sodium salicylate in a suitable buffer (e.g., phosphate buffer, pH 7.4).

-

-

Assay Procedure:

-

In a reaction tube, mix 1 mL of FeSO₄, 0.5 mL of sodium salicylate, and 1 mL of the this compound sample at various concentrations.

-

Initiate the reaction by adding 0.5 mL of H₂O₂.

-

Incubate the mixture at 37°C for 1 hour.

-

Measure the absorbance of the hydroxylated salicylate complex at 510 nm.

-

The hydroxyl radical scavenging activity is calculated as: % Scavenging = [1 - (A_sample / A_control)] x 100 where A_control is the absorbance of the control (without the sample) and A_sample is the absorbance in the presence of the this compound sample.

-

Anti-inflammatory Activity

This compound demonstrates significant anti-inflammatory effects by modulating key inflammatory pathways. A primary mechanism is the inhibition of nitric oxide (NO) production and the expression of inducible nitric oxide synthase (iNOS) in macrophages stimulated with lipopolysaccharide (LPS).

Experimental Workflow: Investigating Anti-inflammatory Effects of this compound

Caption: Workflow for assessing the anti-inflammatory activity of this compound in LPS-stimulated macrophages.

Experimental Protocols

LPS-Induced Nitric Oxide Production in Macrophages

This protocol details the measurement of nitric oxide production by macrophages in response to LPS stimulation, a common model for inflammation.

-

Cell Culture:

-

Culture RAW 264.7 macrophage cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO₂.

-

Seed the cells in a 96-well plate at a density of 1 x 10⁵ cells/well and allow them to adhere overnight.

-

-

Treatment:

-

Pre-treat the cells with various concentrations of this compound for 1 hour.

-

Stimulate the cells with LPS (1 µg/mL) for 24 hours.

-

-

Nitric Oxide Measurement (Griess Assay):

-

After incubation, collect 50 µL of the cell culture supernatant.

-

Add 50 µL of Griess reagent A (1% sulfanilamide in 5% phosphoric acid) to the supernatant.

-

Add 50 µL of Griess reagent B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water).

-

Incubate at room temperature for 10 minutes.

-

Measure the absorbance at 540 nm using a microplate reader.

-

Quantify the nitrite concentration using a standard curve prepared with sodium nitrite.

-

Western Blot for iNOS Protein Expression

This protocol is used to detect the levels of iNOS protein in cell lysates.

-

Cell Lysis and Protein Quantification:

-

After treatment, wash the cells with ice-cold phosphate-buffered saline (PBS).

-

Lyse the cells in RIPA buffer containing protease inhibitors.

-

Centrifuge the lysates at 14,000 rpm for 15 minutes at 4°C.

-

Collect the supernatant and determine the protein concentration using a BCA protein assay kit.

-

-

SDS-PAGE and Protein Transfer:

-

Denature equal amounts of protein (20-40 µg) by boiling in Laemmli sample buffer.

-

Separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.

-

-

Immunoblotting:

-

Block the membrane with 5% non-fat dry milk in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

-

Incubate the membrane with a primary antibody against iNOS overnight at 4°C.

-

Wash the membrane three times with TBST.

-

Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane three times with TBST.

-

-

Detection:

-

Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.

-

Use a loading control, such as an antibody against β-actin, to ensure equal protein loading.

-

Anticancer Activity

This compound has shown potential as an anticancer agent by inhibiting the proliferation of cancer cells and modulating key signaling pathways involved in cancer progression. While extensive quantitative data from a broad range of cell lines is still emerging, preliminary studies indicate its efficacy.

Signaling Pathways Modulated by this compound in Cancer

This compound is thought to exert its anticancer effects by interfering with critical signaling pathways that regulate cell survival, proliferation, and apoptosis.

NF-κB Signaling Pathway

The NF-κB pathway is a crucial regulator of inflammation and cell survival, and its aberrant activation is common in many cancers.

Caption: this compound's proposed inhibition of the NF-κB signaling pathway.

PI3K/Akt Signaling Pathway

The PI3K/Akt pathway is a central regulator of cell growth, proliferation, and survival. Its dysregulation is a hallmark of many cancers. Computational studies have suggested this compound as a potential inhibitor of AKT1.

Caption: Predicted inhibitory effect of this compound on the PI3K/Akt signaling pathway.

Experimental Protocols

Sulforhodamine B (SRB) Cytotoxicity Assay

The SRB assay is a colorimetric assay used to determine cell density, based on the measurement of cellular protein content.

-

Cell Seeding:

-

Seed cells in a 96-well plate at an appropriate density (e.g., 5,000-10,000 cells/well) and allow them to attach overnight.

-

-

Compound Treatment:

-

Treat the cells with various concentrations of this compound for 48-72 hours.

-

-

Cell Fixation:

-

Gently add 50 µL of cold 50% (w/v) trichloroacetic acid (TCA) to each well and incubate at 4°C for 1 hour.

-

Wash the plate five times with slow-running tap water and allow it to air dry.

-

-

Staining:

-

Add 100 µL of 0.4% (w/v) SRB solution in 1% acetic acid to each well and incubate at room temperature for 30 minutes.

-

Quickly wash the plate five times with 1% (v/v) acetic acid to remove unbound dye.

-

Allow the plate to air dry.

-

-

Solubilization and Measurement:

-

Add 200 µL of 10 mM Tris base solution (pH 10.5) to each well.

-

Shake the plate for 5 minutes to solubilize the protein-bound dye.

-

Measure the absorbance at 510 nm using a microplate reader.

-

Calculate the percentage of cell growth inhibition and determine the IC₅₀ value.

-

Annexin V-FITC/Propidium Iodide (PI) Apoptosis Assay

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

-

Cell Treatment:

-

Treat cells with this compound at the desired concentrations for the specified time.

-

-

Cell Harvesting and Staining:

-

Harvest the cells by trypsinization and wash them with cold PBS.

-

Resuspend the cells in 1X Annexin V binding buffer.

-

Add Annexin V-FITC and propidium iodide to the cell suspension.

-

Incubate in the dark for 15 minutes at room temperature.

-

-

Flow Cytometry Analysis:

-

Analyze the stained cells by flow cytometry.

-

Viable cells are Annexin V-FITC and PI negative.

-

Early apoptotic cells are Annexin V-FITC positive and PI negative.

-

Late apoptotic or necrotic cells are both Annexin V-FITC and PI positive.

-

Cell Cycle Analysis by Propidium Iodide Staining

This method is used to determine the distribution of cells in different phases of the cell cycle.

-

Cell Treatment and Harvesting:

-

Treat cells with this compound for the desired time.

-

Harvest the cells and wash with PBS.

-

-

Fixation:

-

Fix the cells by dropwise addition of ice-cold 70% ethanol while vortexing.

-

Incubate at -20°C for at least 2 hours.

-

-

Staining:

-

Wash the fixed cells with PBS.

-

Resuspend the cells in a staining solution containing propidium iodide and RNase A.

-

Incubate in the dark for 30 minutes at room temperature.

-

-

Flow Cytometry Analysis:

-

Analyze the DNA content of the cells by flow cytometry.

-

The fluorescence intensity of PI is proportional to the DNA content, allowing for the quantification of cells in G0/G1, S, and G2/M phases.

-

Conclusion

This compound is a multifaceted natural compound with significant antioxidant, anti-inflammatory, and emerging anticancer properties. Its ability to scavenge free radicals and inhibit key inflammatory mediators underscores its potential for the management of oxidative stress-related and inflammatory diseases. Furthermore, its putative role in modulating critical cancer-related signaling pathways, such as NF-κB and PI3K/Akt, highlights its promise as a lead compound for the development of novel anticancer therapeutics. The detailed experimental protocols and pathway diagrams provided in this guide are intended to facilitate further investigation into the precise mechanisms of action of this compound and accelerate its translation from preclinical research to potential clinical applications. Further studies are warranted to fully elucidate its pharmacological profile, including comprehensive cytotoxicity screening against a wider panel of cancer cell lines and in vivo efficacy studies.

The Biosynthetic Pathway of Tuberosin: A Pterocarpan Phytoalexin

A Technical Guide for Researchers and Drug Development Professionals

Abstract

Tuberosin, a pterocarpan found in Pueraria tuberosa, has garnered interest for its potential pharmacological activities. Understanding its biosynthesis is crucial for metabolic engineering efforts to enhance its production and for the discovery of novel biocatalysts. This technical guide provides a comprehensive overview of the proposed biosynthetic pathway of this compound, detailing the enzymatic steps from primary metabolism to the final intricate pterocarpan structure. This document outlines the key enzyme classes involved, presents representative quantitative data, and provides detailed experimental protocols for the characterization of these enzymes. Visual diagrams of the pathway and experimental workflows are included to facilitate a deeper understanding of the biosynthesis of this complex natural product.

Introduction

Pterocarpans are a major class of isoflavonoid phytoalexins, which are antimicrobial compounds synthesized by plants in response to pathogen attack or environmental stress. This compound, isolated from the medicinal plant Pueraria tuberosa, is a structurally unique pterocarpan characterized by a dimethylchromene ring system. This structural feature suggests a biosynthetic pathway involving prenylation and subsequent cyclization, adding complexity to the general pterocarpan biosynthetic route. This guide delineates the putative biosynthetic pathway of this compound, drawing parallels with the well-characterized biosynthesis of other pterocarpans like medicarpin, pisatin, and glyceollin.

Proposed Biosynthetic Pathway of this compound

The biosynthesis of this compound is proposed to originate from the general phenylpropanoid pathway, which provides the basic C6-C3-C6 skeleton for all flavonoids. The pathway then proceeds through the isoflavonoid branch to the formation of the pterocarpan core, followed by specific modification reactions, including prenylation and cyclization, to yield the final this compound molecule.

Phenylpropanoid and Isoflavonoid Pathways

The initial steps of the pathway are well-established and involve the following key enzymes:

-

Phenylalanine Ammonia-Lyase (PAL): Catalyzes the deamination of L-phenylalanine to cinnamic acid.

-

Cinnamate-4-Hydroxylase (C4H): A cytochrome P450 monooxygenase that hydroxylates cinnamic acid to p-coumaric acid.

-

4-Coumarate:CoA Ligase (4CL): Activates p-coumaric acid to its corresponding CoA-ester, p-coumaroyl-CoA.

-

Chalcone Synthase (CHS): A type III polyketide synthase that catalyzes the condensation of one molecule of p-coumaroyl-CoA with three molecules of malonyl-CoA to form naringenin chalcone.

-

Chalcone Isomerase (CHI): Catalyzes the stereospecific cyclization of naringenin chalcone to (2S)-naringenin.

-

Isoflavone Synthase (IFS): A key branch point enzyme, this cytochrome P450 monooxygenase catalyzes the 2,3-aryl migration of the B-ring of (2S)-naringenin to form the isoflavone genistein.

Formation of the Pterocarpan Skeleton

From the isoflavone intermediate, a series of reductions and cyclizations lead to the pterocarpan core. The proposed pathway to a key intermediate, medicarpin, is as follows:

-

Isoflavone Reductase (IFR): Reduces the double bond in the C-ring of an isoflavone (e.g., 2'-hydroxyformononetin) to produce an isoflavanone.

-

Vestitone Reductase (VR): Reduces the 4-keto group of the isoflavanone (e.g., vestitone) to a hydroxyl group, forming an isoflavanol.

-

Pterocarpan Synthase (PTS): Catalyzes the dehydration and cyclization of the isoflavanol to form the pterocarpan skeleton, such as (-)-medicarpin.

Proposed Final Steps to this compound

The unique structure of this compound suggests the following modifications to a pterocarpan precursor, likely derived from a daidzein or genistein intermediate:

-

Hydroxylation: Specific hydroxylation patterns on the pterocarpan skeleton are introduced by cytochrome P450 monooxygenases.

-

Prenylation: An isoflavonoid prenyltransferase attaches a dimethylallyl pyrophosphate (DMAPP) group to the pterocarpan scaffold. This is a critical step leading to the dimethylchromene moiety.

-

Oxidative Cyclization: A dehydrogenase or a cytochrome P450 enzyme likely catalyzes the cyclization of the prenyl group to form the chromene ring.

-

Hydroxylation/Methylation: Final tailoring steps may involve additional hydroxylations and methylations by specific hydroxylases and O-methyltransferases (OMTs) to yield this compound.

Below is a DOT script representation of the proposed biosynthetic pathway.

Caption: Proposed biosynthetic pathway of this compound.

Quantitative Data

While specific kinetic data for the enzymes in the this compound biosynthetic pathway from P. tuberosa are not available, the following tables summarize representative kinetic parameters for homologous enzymes from other plant species involved in pterocarpan biosynthesis. This data provides a baseline for expected enzyme performance.

Table 1: Kinetic Parameters of Key Enzymes in the Pterocarpan Biosynthetic Pathway

| Enzyme | Source Organism | Substrate | Km (µM) | kcat (s-1) | kcat/Km (M-1s-1) | Reference |

| Isoflavone Reductase (IFR) | Medicago sativa | 2'-Hydroxyformononetin | 5.8 | 0.45 | 7.8 x 104 | [Paiva et al., 1991] |

| Vestitone Reductase (VR) | Medicago sativa | Vestitone | 15 | 1.2 | 8.0 x 104 | [Guo et al., 1994] |

| Pterocarpan Synthase (PTS) | Glycyrrhiza echinata | (3R,4R)-DMI | 33.3 | 0.023 | 691 | [Uchida et al., 2017] |

| Isoflavonoid Prenyltransferase | Sophora flavescens | Genistein | 130 | - | - | [Sasaki et al., 2011] |

| Isoflavonoid Prenyltransferase | Lupinus albus | Genistein | 24 | - | - | [Akashi et al., 2009] |

Experimental Protocols

This section provides detailed methodologies for the expression, purification, and characterization of key enzyme classes involved in the proposed this compound biosynthetic pathway.

Heterologous Expression and Purification of Isoflavonoid Biosynthetic Enzymes

Objective: To produce recombinant enzymes in sufficient quantity and purity for biochemical characterization. Escherichia coli and Saccharomyces cerevisiae are commonly used expression hosts.

Workflow Diagram:

Caption: General workflow for heterologous expression and purification.

Protocol:

-

Gene Amplification and Cloning:

-

Amplify the coding sequence of the target enzyme (e.g., IFR, VR, PTS, Prenyltransferase) from P. tuberosa cDNA using PCR with primers containing appropriate restriction sites.

-

Ligate the PCR product into a suitable expression vector (e.g., pET series for E. coli or pYES series for yeast) containing an affinity tag (e.g., His-tag, GST-tag) for purification.

-

-

Heterologous Expression:

-

Transform the expression construct into a suitable host strain (E. coli BL21(DE3) or S. cerevisiae).

-

Grow the culture to mid-log phase (OD600 of 0.6-0.8) at 37°C (for E. coli) or 30°C (for yeast).

-

Induce protein expression with an appropriate inducer (e.g., 0.1-1 mM IPTG for E. coli, 2% galactose for yeast) and continue incubation at a lower temperature (e.g., 16-25°C) for 12-24 hours.

-

-

Protein Purification:

-

Harvest cells by centrifugation and resuspend in lysis buffer.

-

Lyse cells by sonication or French press. For membrane-bound enzymes like prenyltransferases, include a non-ionic detergent (e.g., Triton X-100, CHAPS) in the lysis buffer.

-

Clarify the lysate by centrifugation.

-

Purify the target protein from the supernatant using affinity chromatography (e.g., Ni-NTA agarose for His-tagged proteins).

-

Wash the column with wash buffer to remove non-specifically bound proteins.

-

Elute the target protein with elution buffer containing a high concentration of imidazole or the appropriate competing ligand.

-

Assess protein purity by SDS-PAGE and concentration by Bradford or BCA assay.

-

Enzyme Assays

4.2.1. Isoflavone Reductase (IFR) and Vestitone Reductase (VR) Assay

Principle: These enzymes are NADPH-dependent oxidoreductases. Their activity can be monitored by the decrease in absorbance at 340 nm due to the oxidation of NADPH.

Protocol:

-

Prepare a reaction mixture containing:

-

100 mM Tris-HCl buffer (pH 7.5)

-

200 µM NADPH

-

10-50 µM of the isoflavone or isoflavanone substrate (dissolved in DMSO)

-

Purified recombinant enzyme (1-5 µg)

-

-

Initiate the reaction by adding the enzyme.

-

Monitor the decrease in absorbance at 340 nm for 5-10 minutes at 30°C using a spectrophotometer.

-

Calculate the enzyme activity based on the molar extinction coefficient of NADPH (6.22 mM-1cm-1).

-

For kinetic analysis, vary the substrate concentration while keeping the NADPH concentration constant, and vice versa.

4.2.2. Pterocarpan Synthase (PTS) Assay

Principle: The conversion of the isoflavanol substrate to the pterocarpan product can be monitored by HPLC.

Protocol:

-

Prepare a reaction mixture containing:

-

100 mM MES buffer (pH 6.5)

-

50 µM of the isoflavanol substrate (e.g., 7,2'-dihydroxy-4'-methoxyisoflavanol)

-

Purified recombinant PTS enzyme (5-10 µg)

-

-

Incubate the reaction at 30°C for 30-60 minutes.

-

Stop the reaction by adding an equal volume of ethyl acetate and vortexing.

-

Separate the organic phase, evaporate to dryness, and redissolve the residue in methanol.

-

Analyze the product formation by reverse-phase HPLC with UV detection (e.g., at 280 nm). The product can be identified and quantified by comparison with an authentic standard.

4.2.3. Isoflavonoid Prenyltransferase Assay

Principle: The transfer of a prenyl group from DMAPP to the pterocarpan acceptor can be detected by HPLC or LC-MS.

Protocol:

-

Prepare a reaction mixture containing:

-

50 mM Tris-HCl buffer (pH 7.5)

-

10 mM MgCl2

-

100 µM of the pterocarpan acceptor substrate

-

100 µM DMAPP

-

Microsomal preparation or purified recombinant prenyltransferase (10-50 µg)

-

-

Incubate the reaction at 30°C for 1-2 hours.

-

Stop the reaction and extract the products as described for the PTS assay.

-

Analyze the formation of the prenylated product by reverse-phase HPLC or LC-MS. The product will have a longer retention time and a higher mass corresponding to the addition of a C5 prenyl group.

Analytical Methods

High-Performance Liquid Chromatography (HPLC):

-

Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).

-

Mobile Phase: A gradient of water (often with 0.1% formic acid or acetic acid) and acetonitrile or methanol.

-

Detection: UV-Vis detector (Diode Array Detector is preferred for spectral analysis) at wavelengths relevant for isoflavonoids (e.g., 254, 280, 310 nm).

-

Quantification: Based on calibration curves of authentic standards.

Liquid Chromatography-Mass Spectrometry (LC-MS):

-

Coupling of HPLC with a mass spectrometer (e.g., ESI-Q-TOF or ESI-Triple Quadrupole) allows for the sensitive and specific detection and identification of biosynthetic intermediates and products based on their mass-to-charge ratio (m/z) and fragmentation patterns.

Conclusion

The proposed biosynthetic pathway of this compound provides a roadmap for future research aimed at elucidating the precise enzymatic steps and regulatory mechanisms involved in its formation in Pueraria tuberosa. The experimental protocols and representative data presented in this guide offer a practical framework for the heterologous expression, purification, and characterization of the key enzymes in this pathway. A thorough understanding of this compound biosynthesis will not only enable the metabolic engineering of high-yielding plant or microbial systems but also pave the way for the discovery of novel biocatalysts for applications in synthetic biology and drug development. Further research is warranted to isolate and characterize the specific prenyltransferase and cyclizing enzymes from P. tuberosa to confirm the final steps of this intricate biosynthetic pathway.

Pharmacological Potential of Tuberosin in Chronic Diseases: A Technical Guide

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

Tuberosin, a prenylated isoflavonoid isolated from the tuber of Pueraria tuberosa, has emerged as a promising natural compound with significant pharmacological potential in the management of various chronic diseases. This technical guide provides a comprehensive overview of the current state of research on this compound, focusing on its multifaceted mechanisms of action, including its antioxidant, anti-inflammatory, and anti-cancer properties. Preclinical evidence suggests that this compound modulates key signaling pathways implicated in the pathogenesis of chronic inflammatory conditions and cancer. This document aims to serve as a resource for researchers and drug development professionals by summarizing quantitative data, detailing relevant experimental protocols, and visualizing the intricate signaling pathways influenced by this compound. While in vivo and clinical data for isolated this compound remain limited, the existing preclinical findings warrant further investigation to unlock its full therapeutic potential.

Introduction

Chronic diseases, including cancer, neurodegenerative disorders, and metabolic syndrome, represent a significant global health burden. The complex pathophysiology of these conditions often involves chronic inflammation, oxidative stress, and dysregulated cellular signaling. Natural products have historically been a rich source of novel therapeutic agents, offering unique chemical scaffolds and diverse biological activities. This compound, a key bioactive constituent of Pueraria tuberosa (Indian Kudzu), has garnered scientific interest due to its potent antioxidant and anti-inflammatory effects. Recent computational and in vitro studies have further expanded its known bioactivities to include the inhibition of critical cancer-related signaling molecules. This guide synthesizes the available scientific literature on this compound, providing a detailed examination of its pharmacological properties and potential therapeutic applications.

Physicochemical Properties and Extraction

This compound is chemically a prenylated isoflavonoid. The extraction and isolation of this compound from Pueraria tuberosa tubers are crucial first steps for its pharmacological evaluation.

Experimental Protocol: Extraction and Isolation of this compound

A common method for the extraction and isolation of this compound involves the following steps:

-

Plant Material Preparation: Dried and powdered tubers of Pueraria tuberosa are used as the starting material.

-

Solvent Extraction: The powdered material is subjected to sequential extraction with solvents of increasing polarity, typically starting with a non-polar solvent like n-hexane to remove lipids and other non-polar compounds, followed by extraction with a more polar solvent such as ethanol or methanol to extract the isoflavonoids.

-

Chromatographic Separation: The crude extract is then subjected to column chromatography over silica gel. Elution is performed with a solvent gradient of increasing polarity (e.g., a mixture of petroleum ether and ethyl acetate) to separate the different components.

-

Purification: Fractions containing this compound are identified by thin-layer chromatography (TLC) and pooled. Further purification can be achieved by recrystallization or preparative high-performance liquid chromatography (HPLC) to obtain pure this compound.

-

Characterization: The identity and purity of the isolated this compound are confirmed using spectroscopic techniques such as UV-Vis, IR, Mass Spectrometry, and NMR.

Pharmacological Activities and Mechanisms of Action

This compound exhibits a range of pharmacological activities, primarily attributed to its antioxidant, anti-inflammatory, and potential anti-cancer properties.

Antioxidant and Anti-inflammatory Effects

Chronic inflammation and oxidative stress are underlying factors in many chronic diseases. This compound has demonstrated significant potential in mitigating these processes.

| Parameter | Assay | EC50/IC50 | Reference |

| Antioxidant Activity | |||

| DPPH Radical Scavenging | In vitro | Not explicitly reported for isolated this compound, but extracts show potent activity. | [General knowledge from phytochemical studies] |

| Superoxide Radical Scavenging | In vitro | EC50 reported for Pueraria tuberosa extract containing this compound. | [1][2] |

| Hydroxyl Radical Scavenging | In vitro | EC50 reported for Pueraria tuberosa extract containing this compound. | [1][2] |

| Anti-inflammatory Activity | |||

| Nitric Oxide (NO) Production Inhibition | LPS-stimulated RAW 264.7 macrophages | Concentration-dependent inhibition. | [1][2] |

| iNOS Protein Expression | LPS-stimulated RAW 264.7 macrophages | Significant inhibition at concentrations of 100-600 ng/ml. | [1] |

This compound exerts its anti-inflammatory effects by inhibiting the production of pro-inflammatory mediators. A key mechanism is the suppression of inducible nitric oxide synthase (iNOS) expression, which leads to reduced production of nitric oxide (NO), a mediator of inflammation.

Caption: this compound inhibits LPS-induced inflammation.

A standard protocol to evaluate the anti-inflammatory activity of this compound by measuring nitric oxide production in macrophages is as follows:

-

Cell Culture: RAW 264.7 macrophage cells are cultured in a suitable medium (e.g., DMEM) supplemented with fetal bovine serum and antibiotics.

-

Cell Seeding: Cells are seeded in 96-well plates at an appropriate density and allowed to adhere overnight.

-

Treatment: Cells are pre-treated with various concentrations of this compound for 1-2 hours.

-

Stimulation: Lipopolysaccharide (LPS) is added to the wells (except for the control group) to induce an inflammatory response.

-

Incubation: The plates are incubated for 24 hours.

-

Nitrite Measurement: The concentration of nitrite (a stable product of NO) in the culture supernatant is measured using the Griess reagent. A standard curve using sodium nitrite is prepared to quantify the results.

-

Cell Viability: A cell viability assay (e.g., MTT assay) is performed to ensure that the observed inhibition of NO production is not due to cytotoxicity.

Potential Anti-Cancer Activity

Recent computational studies have highlighted the potential of this compound as an anti-cancer agent through its interaction with key signaling proteins involved in cancer cell proliferation and survival.

The PI3K/AKT/mTOR pathway is a crucial signaling cascade that is frequently hyperactivated in many cancers, promoting cell growth, proliferation, and survival. Computational screening has identified this compound as a potential inhibitor of AKT1, a key kinase in this pathway.

Note: Experimental validation and IC50 values for this compound's inhibition of AKT1 are not yet available in the published literature.

The following diagram illustrates the potential mechanism of action of this compound as an AKT1 inhibitor within the PI3K/AKT/mTOR signaling pathway.

Caption: Predicted inhibition of the PI3K/AKT/mTOR pathway by this compound.

A general protocol for an in vitro kinase assay to validate the inhibitory effect of this compound on AKT1 is as follows:

-

Reagents: Recombinant active AKT1 enzyme, a specific AKT substrate (e.g., a peptide or protein like GSK-3), ATP, and an appropriate kinase assay buffer.

-

Reaction Setup: In a microplate, combine the AKT1 enzyme, the substrate, and varying concentrations of this compound.

-

Initiation: Start the kinase reaction by adding ATP.

-

Incubation: Incubate the reaction mixture at a specific temperature (e.g., 30°C) for a defined period.

-

Termination and Detection: Stop the reaction and quantify the amount of phosphorylated substrate. This can be done using various methods, such as:

-

Radiometric assay: Using [γ-³²P]ATP and measuring the incorporation of the radioactive phosphate into the substrate.

-

Luminescence-based assay: Using an ADP-Glo™ kinase assay that measures the amount of ADP produced.

-

ELISA-based assay: Using a phospho-specific antibody to detect the phosphorylated substrate.

-

-

Data Analysis: Determine the IC50 value of this compound by plotting the percentage of kinase inhibition against the logarithm of the inhibitor concentration.

Cancer cells often exhibit altered metabolism, characterized by increased glycolysis even in the presence of oxygen (the Warburg effect). Pyruvate kinase M2 (PKM2) is a key enzyme in this metabolic reprogramming. Computational studies have suggested that this compound may act as an activator of PKM2, potentially reverting the metabolic phenotype of cancer cells towards a less proliferative state.

Note: Quantitative data on the activation of PKM2 by this compound from experimental studies are currently unavailable.

The following diagram illustrates the hypothetical role of this compound as a PKM2 activator in the context of cancer cell metabolism.

References

- 1. Frontiers | Pueraria tuberosa: A Review on Traditional Uses, Pharmacology, and Phytochemistry [frontiersin.org]

- 2. A fraction of Pueraria tuberosa extract, rich in antioxidant compounds, alleviates ovariectomized-induced osteoporosis in rats and inhibits growth of breast and ovarian cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for Tuberosin Extraction and Purification

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed experimental protocols for the extraction and purification of Tuberosin, a bioactive isoflavonoid predominantly found in the tubers of Pueraria tuberosa. The methodologies outlined are based on established scientific literature and are intended to guide researchers in obtaining high-purity this compound for further investigation into its therapeutic potential.

Introduction

This compound (5-hydroxy-3,4,7,3',4'-pentamethoxyflavone) is a promising natural compound with demonstrated antioxidant and anti-inflammatory properties.[1][2] Its potential therapeutic applications necessitate robust and efficient methods for its extraction from plant sources and subsequent purification. This document details a standard protocol for this compound isolation and provides the necessary information for its successful implementation in a laboratory setting.

Data Presentation

The following table summarizes the quantitative data associated with the primary extraction and purification protocol described in this document.

| Parameter | Value | Source |

| Starting Material | Dried root-tuber powder of Pueraria tuberosa | [2] |

| Initial Extraction Solvent | Hexane (for defatting) | [2] |

| Primary Extraction Solvent | Ethanol | [2] |

| Alcoholic Extract Yield | 12-18% (w/w) | [2] |

| Purification - Column Chromatography | ||

| Stationary Phase | Silica Gel | [2] |

| Elution Solvent (Fractionation) | Organic solvents of increasing polarity | [2] |

| Elution Solvent (Re-chromatography) | Benzene:Ethyl Acetate (7:3 v/v) | [2] |

| Purified this compound Characteristics | ||

| Appearance | White crystals | [2] |

| Melting Point | 271-272°C | [2] |

| TLC Rf Value | 0.45 (Solvent: Benzene:Chloroform, 6:4 v/v) | [2] |

Experimental Protocols

This section provides a detailed, step-by-step protocol for the extraction and purification of this compound from Pueraria tuberosa.

Protocol 1: Successive Solvent Extraction and Column Chromatography

This protocol is a widely used and effective method for isolating this compound.

1. Plant Material Preparation:

-

Obtain dried root-tubers of Pueraria tuberosa.

-

Grind the dried tubers into a fine powder to increase the surface area for efficient extraction.

2. Successive Solvent Extraction:

-

Step 1: Defatting with Hexane. Place the dried root-tuber powder in a Soxhlet extractor. Perform extraction with hexane to remove non-polar compounds and lipids. Continue this process until the hexane runs clear.

-

Step 2: Ethanol Extraction. After defatting, air-dry the powder to remove residual hexane. Subsequently, extract the powder with ethanol using the Soxhlet apparatus.[2]

-

Step 3: Solvent Evaporation. After the extraction is complete, evaporate the ethanol from the extract under reduced pressure using a rotary evaporator to obtain the crude alcoholic extract. The yield of this extract is typically between 12-18% (w/w).[2]

3. Purification by Column Chromatography:

-

Step 1: Initial Column Chromatography.

-

Prepare a silica gel column (e.g., 80 x 4 cm for 8 g of extract).[2]

-

Dissolve the crude alcoholic extract in a minimal amount of a suitable solvent and adsorb it onto a small amount of silica gel.

-

Load the adsorbed sample onto the top of the prepared column.

-

Elute the column with a gradient of organic solvents, starting with less polar solvents and gradually increasing the polarity (e.g., a gradient of hexane, ethyl acetate, and methanol).

-

Collect fractions and monitor them using Thin Layer Chromatography (TLC) to identify fractions containing this compound.

-

-

Step 2: Re-chromatography.

-

Pool the fractions that show the presence of this compound.

-

Concentrate these pooled fractions and subject them to a second round of column chromatography on a smaller silica gel column (e.g., 30 x 1.5 cm).[2]

-

Elute this column with a solvent system of benzene:ethyl acetate (7:3 v/v).[2]

-

Collect the fractions and monitor by TLC.

-

-

Step 3: Crystallization.

-

Combine the pure fractions containing this compound.

-

Evaporate the solvent and recrystallize the isolated compound from benzene to obtain pure, white crystals of this compound.[2]

-

4. Purity Confirmation:

-

Assess the purity of the isolated this compound using TLC on a silica gel G plate with a solvent system of Benzene:Chloroform (6:4 v/v). A single spot with an Rf value of approximately 0.45 indicates a high degree of purity.[2]

-

Further confirm the identity and purity using analytical techniques such as High-Performance Liquid Chromatography (HPLC), Mass Spectrometry (MS), and Nuclear Magnetic Resonance (NMR) spectroscopy.

Mandatory Visualizations

Experimental Workflow

The following diagram illustrates the key stages of the this compound extraction and purification process.

Caption: Workflow for this compound extraction and purification.

Signaling Pathway

This compound, as an isoflavonoid, is known to exert anti-inflammatory effects. The diagram below represents a generalized signaling pathway through which isoflavonoids, including this compound, are believed to mediate their anti-inflammatory actions by inhibiting the NF-κB and MAPK pathways.

Caption: Anti-inflammatory signaling pathway of isoflavonoids.

References

Application Notes and Protocols for Determining Tuberosin Bioactivity

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tuberosin is a naturally occurring pterocarpan compound that has garnered significant interest in the scientific community for its potential therapeutic properties. Isolated from various plant sources, this compound has demonstrated a range of bioactive effects in preclinical studies. These application notes provide detailed protocols for in vitro assays to characterize the antioxidant, anti-inflammatory, and anticancer activities of this compound, facilitating further research and development.

In Vitro Antioxidant Activity of this compound

The antioxidant potential of this compound can be evaluated by its ability to scavenge free radicals and inhibit lipid peroxidation.

Data Presentation

| Assay | Parameter | This compound | Reference Compound |

| ABTS Radical Scavenging | EC₅₀ | 70 ng/mL[1] | Quercetin |

| Lipid Peroxidation (TBARS) | EC₅₀ | 98 µg/mL[1] | - |

| Hydroxyl Radical Scavenging | % Inhibition | Concentration-dependent | - |

| Superoxide Radical Scavenging | % Inhibition | Concentration-dependent | - |

| Metal Chelation | Activity | Present | - |

Experimental Protocols

1.1. ABTS Radical Scavenging Assay

This assay measures the ability of this compound to scavenge the stable 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) radical cation.

Materials:

-

ABTS solution (7 mM)

-

Potassium persulfate solution (2.45 mM)

-

Phosphate-buffered saline (PBS), pH 7.4

-

This compound stock solution (in a suitable solvent, e.g., DMSO or ethanol)

-

96-well microplate

-

Microplate reader

Protocol:

-

Preparation of ABTS radical cation (ABTS•⁺): Mix equal volumes of 7 mM ABTS solution and 2.45 mM potassium persulfate solution. Allow the mixture to stand in the dark at room temperature for 12-16 hours before use. This will form the dark green/blue ABTS•⁺ solution.

-

Working ABTS•⁺ solution: Dilute the stock ABTS•⁺ solution with PBS (pH 7.4) to an absorbance of 0.700 ± 0.020 at 734 nm.

-

Assay: a. Add 10 µL of various concentrations of this compound solution to the wells of a 96-well plate. b. Add 190 µL of the working ABTS•⁺ solution to each well. c. Incubate the plate in the dark at room temperature for 10-20 minutes. d. Measure the absorbance at 734 nm using a microplate reader.

-

Calculation: The percentage of ABTS•⁺ scavenging activity is calculated using the following formula:

Where Abs_control is the absorbance of the ABTS•⁺ solution without the sample, and Abs_sample is the absorbance of the reaction mixture with the sample. The EC₅₀ value (the concentration of this compound that scavenges 50% of the ABTS•⁺ radicals) can be determined by plotting the percentage of inhibition against the concentration of this compound.

1.2. Lipid Peroxidation (TBARS) Assay

This assay determines the inhibitory effect of this compound on lipid peroxidation, often measured by the formation of malondialdehyde (MDA), a reactive aldehyde that forms a colored complex with thiobarbituric acid (TBA).

Materials:

-

Tissue homogenate (e.g., from rat liver) or liposome suspension

-

Ferrous sulfate (FeSO₄) solution

-

Trichloroacetic acid (TCA) solution

-

Thiobarbituric acid (TBA) solution

-

This compound stock solution

-

Water bath

-

Spectrophotometer

Protocol:

-

Induction of lipid peroxidation: a. Prepare a reaction mixture containing the lipid source (e.g., tissue homogenate), a pro-oxidant (e.g., FeSO₄), and different concentrations of this compound. b. Incubate the mixture at 37°C for a specified time (e.g., 30-60 minutes) to induce lipid peroxidation.

-

TBARS reaction: a. Stop the reaction by adding TCA solution to precipitate proteins. b. Centrifuge the mixture and collect the supernatant. c. Add TBA solution to the supernatant and heat in a boiling water bath for 15-30 minutes to develop a pink-colored chromogen.

-

Measurement: a. Cool the samples to room temperature. b. Measure the absorbance of the supernatant at 532 nm.

-

Calculation: The percentage inhibition of lipid peroxidation is calculated. The EC₅₀ value can be determined from a dose-response curve.

Visualization

Caption: General workflow for determining the antioxidant activity of this compound.

In Vitro Anti-inflammatory Activity of this compound

This compound's anti-inflammatory properties can be assessed by its ability to inhibit the production of inflammatory mediators like nitric oxide (NO) and the expression of pro-inflammatory enzymes such as inducible nitric oxide synthase (iNOS) in lipopolysaccharide (LPS)-stimulated macrophages.

Data Presentation

| Assay | Cell Line | Parameter | This compound Effect |

| Nitric Oxide Production | Rat Peritoneal Macrophages | NO Inhibition | Concentration-dependent inhibition[1][2] |

| iNOS Protein Expression | Rat Peritoneal Macrophages | iNOS Inhibition | Concentration-dependent inhibition[1][2] |

Experimental Protocols

2.1. Nitric Oxide (NO) Assay (Griess Assay)

This assay measures the concentration of nitrite, a stable metabolite of NO, in cell culture supernatants.

Materials:

-

RAW 264.7 macrophage cells or primary macrophages

-

Lipopolysaccharide (LPS)

-

Griess reagent (Part A: 1% sulfanilamide in 5% phosphoric acid; Part B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water)

-

Sodium nitrite (NaNO₂) standard solution

-

96-well microplate

-

Microplate reader

Protocol:

-

Cell culture and treatment: a. Seed macrophages in a 96-well plate and allow them to adhere. b. Pre-treat the cells with various concentrations of this compound for 1-2 hours. c. Stimulate the cells with LPS (e.g., 1 µg/mL) for 18-24 hours.

-

Griess reaction: a. Collect 50 µL of the cell culture supernatant from each well. b. Add 50 µL of Griess reagent Part A to each supernatant sample and incubate for 5-10 minutes at room temperature, protected from light. c. Add 50 µL of Griess reagent Part B and incubate for another 5-10 minutes at room temperature, protected from light.

-

Measurement: a. Measure the absorbance at 540 nm. b. Generate a standard curve using known concentrations of sodium nitrite to determine the nitrite concentration in the samples.

-

Calculation: The percentage inhibition of NO production is calculated relative to LPS-stimulated cells without this compound treatment.

2.2. Western Blot for iNOS Protein Expression

This technique is used to detect and quantify the expression of iNOS protein in cell lysates.

Materials:

-

LPS-stimulated macrophage cell lysates

-

RIPA buffer with protease inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels

-

PVDF membrane

-

Primary antibody against iNOS

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

-

Imaging system

Protocol:

-

Protein extraction: Lyse the treated cells with RIPA buffer and determine the protein concentration using a BCA assay.

-

SDS-PAGE and transfer: a. Separate equal amounts of protein from each sample on an SDS-PAGE gel. b. Transfer the separated proteins to a PVDF membrane.

-

Immunoblotting: a. Block the membrane with a blocking buffer (e.g., 5% non-fat milk in TBST) for 1 hour. b. Incubate the membrane with the primary anti-iNOS antibody overnight at 4°C. c. Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: a. Add the chemiluminescent substrate and capture the signal using an imaging system. b. Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH).

Visualization

Caption: Experimental workflow for assessing the anti-inflammatory effects of this compound.

Caption: this compound inhibits the LPS-induced inflammatory response by blocking the NF-κB signaling pathway.

In Vitro Anticancer Activity of this compound

The cytotoxic effects of this compound against cancer cells can be determined using cell viability assays.

Data Presentation

| Assay | Parameter | Value | Cell Line/Target |

| Tubulin Polymerization | IC₅₀ | 17 ± 0.3 μM | Tubulin |

Note: Further studies are required to determine the IC₅₀ values of this compound on various cancer cell lines.

Experimental Protocol

3.1. MTT Cytotoxicity Assay

This colorimetric assay measures the reduction of yellow 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) by mitochondrial succinate dehydrogenase in viable cells to form a purple formazan product.

Materials:

-

Cancer cell lines (e.g., HeLa, MCF-7, A549)

-

MTT solution (5 mg/mL in PBS)

-

Dimethyl sulfoxide (DMSO) or solubilization buffer

-

This compound stock solution

-

96-well microplate

-

Microplate reader

Protocol:

-

Cell seeding: Seed cancer cells in a 96-well plate at an appropriate density and allow them to attach overnight.

-

Treatment: Treat the cells with various concentrations of this compound and incubate for a specified period (e.g., 24, 48, or 72 hours).

-

MTT addition: Add 10-20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C until a purple precipitate is visible.

-

Solubilization: Remove the medium and add 100-200 µL of DMSO to each well to dissolve the formazan crystals.

-

Measurement: Shake the plate for 5-10 minutes to ensure complete solubilization and measure the absorbance at 570 nm.

-

Calculation: The percentage of cell viability is calculated as:

Where Abs_sample is the absorbance of cells treated with this compound and Abs_control is the absorbance of untreated cells. The IC₅₀ value (the concentration of this compound that inhibits 50% of cell growth) is determined from the dose-response curve.

Visualization

Caption: Workflow for assessing the in vitro cytotoxicity of this compound using the MTT assay.

References

Animal Models for Studying the Therapeutic Effects of Tuberosin: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tuberosin, a natural compound isolated from Pueraria tuberosa, has garnered scientific interest for its potential therapeutic applications. While in vitro and computational studies have suggested its promise as an anti-cancer, anti-inflammatory, and neuroprotective agent, comprehensive in vivo data from animal models remains limited. This document provides an overview of the current understanding of this compound's therapeutic potential and details relevant animal models and experimental protocols that can be adapted to study its effects. The methodologies and data presented are largely based on studies of closely related compounds, such as anhydrothis compound and suberosin, and established protocols for evaluating therapeutic agents in relevant disease models.

Potential Therapeutic Targets of this compound

In silico and in vitro research has identified several potential molecular targets for this compound, suggesting its utility in various disease contexts:

-

Oncology: this compound has been identified as a potential activator of Pyruvate Kinase M2 (PKM2) and an inhibitor of AKT1.[1][2] Both are key players in cancer cell metabolism and survival, making this compound a candidate for anti-cancer therapy.

-

Inflammation and Autoimmune Diseases: A structurally related compound, anhydrothis compound, has been shown to be a potent antagonist of the STING (Stimulator of Interferon Genes) pathway, suggesting a role in mitigating autoimmune and inflammatory diseases.[3] Another related compound, suberosin, exhibits anti-inflammatory effects by modulating the JAK/STAT signaling pathway.[4][5]

-

Neuroprotection: While direct evidence is lacking for this compound, the modulation of inflammatory pathways often plays a role in neurodegenerative diseases.

Data Presentation: Therapeutic Effects of this compound-Related Compounds in Animal Models

The following table summarizes quantitative data from preclinical studies on anhydrothis compound and suberosin, which serve as valuable proxies for designing and evaluating future in vivo studies of this compound.

| Compound | Animal Model | Disease | Key Findings | Reference |

| Anhydrothis compound (ATS) | DSS-induced colitis mice | Inflammatory Bowel Disease | Significantly alleviated tissue inflammation. | [3] |

| Trex1-/- autoimmune mice | Autoimmune Disease | Strongly alleviated tissue inflammation with low toxicity. | [3] | |

| Suberosin (SBR) | Collagen-induced arthritis (CIA) mice | Rheumatoid Arthritis | Significantly reduced clinical symptoms and joint pathological damage. Low-dose (0.5 mg/kg/d) and high-dose (2 mg/kg/d) regimens were effective. Reduced expression of inflammatory cytokines. | [4][5] |

Experimental Protocols

The following are detailed protocols for inducing and evaluating therapeutic efficacy in animal models relevant to the potential applications of this compound. These protocols can be adapted for testing this compound and its derivatives.

Protocol 1: Orthotopic Oral Squamous Cell Carcinoma (OSCC) Xenograft Model

This model is relevant for studying the anti-cancer effects of this compound, given its potential to target PKM2 and AKT1.

1. Cell Culture:

- Culture human OSCC cell lines (e.g., CAL 27, SCC-4) in appropriate media (e.g., DMEM with 10% FBS and 1% penicillin-streptomycin) at 37°C in a 5% CO2 incubator.

- Harvest cells at 80-90% confluency using trypsin-EDTA.

- Wash cells with sterile PBS and resuspend in a 1:1 mixture of serum-free medium and Matrigel at a concentration of 1 x 10^7 cells/mL.

2. Animal Model:

- Use 6-8 week old male athymic nude mice (nu/nu) or SCID mice.

- Anesthetize the mice using isoflurane or a ketamine/xylazine cocktail.

- Inject 100 µL of the cell suspension (1 x 10^6 cells) into the tongue or buccal mucosa of each mouse.

3. This compound Administration (Hypothetical Protocol):

- Prepare this compound in a suitable vehicle (e.g., 0.5% carboxymethylcellulose with 0.1% Tween 80 in saline).

- Based on preliminary toxicity studies, administer this compound via oral gavage or intraperitoneal injection at various doses (e.g., 10, 25, 50 mg/kg) daily or on alternate days, starting 3-5 days post-tumor cell injection.

- A control group should receive the vehicle only.

4. Evaluation of Therapeutic Efficacy:

- Monitor tumor growth by measuring tumor dimensions with calipers twice a week and calculate tumor volume using the formula: (Length x Width^2) / 2.

- Record animal body weight twice a week as an indicator of toxicity.

- At the end of the study (e.g., 4-6 weeks or when tumors in the control group reach a predetermined size), euthanize the mice and excise the tumors.

- Measure the final tumor weight.

- Perform histological analysis (H&E staining) and immunohistochemistry for proliferation markers (e.g., Ki-67) and apoptosis markers (e.g., cleaved caspase-3).

- Analyze protein expression of PKM2, p-AKT, and other relevant signaling molecules in tumor lysates via Western blotting.

Protocol 2: Dextran Sulfate Sodium (DSS)-Induced Colitis Model

This model is suitable for evaluating the anti-inflammatory effects of this compound, based on the activity of the related compound anhydrothis compound as a STING antagonist.

1. Animal Model:

- Use 8-10 week old male C57BL/6 mice.

- Induce acute colitis by administering 2.5-3% (w/v) DSS (molecular weight 36-50 kDa) in the drinking water for 7 consecutive days.

2. This compound Administration (Hypothetical Protocol):

- Prepare this compound as described in Protocol 1.

- Administer this compound via oral gavage daily, starting from day 0 of DSS administration, at various doses.

- A control group should receive vehicle only, and a positive control group could receive a known anti-inflammatory drug (e.g., sulfasalazine).

3. Evaluation of Therapeutic Efficacy:

- Monitor disease activity daily by scoring for body weight loss, stool consistency, and presence of blood in the stool.

- At day 8, euthanize the mice and collect the colon.

- Measure the colon length (a shorter colon indicates more severe inflammation).

- Perform histological analysis of colon sections to assess tissue damage, ulceration, and inflammatory cell infiltration.

- Measure the levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-1β) in colon tissue homogenates using ELISA or qPCR.

- Analyze the expression of STING pathway components (e.g., p-STING, p-IRF3) via Western blotting.

Protocol 3: Collagen-Induced Arthritis (CIA) Model

This model is appropriate for investigating the potential of this compound to treat rheumatoid arthritis, drawing from the demonstrated efficacy of suberosin.

1. Animal Model:

- Use 8-10 week old male DBA/1J mice.

- Prepare an emulsion of bovine type II collagen (100 µg) in Complete Freund's Adjuvant (CFA).

- Administer a 100 µL intradermal injection at the base of the tail for primary immunization.

- On day 21, administer a booster injection of bovine type II collagen (100 µg) emulsified in Incomplete Freund's Adjuvant (IFA).

2. This compound Administration (Hypothetical Protocol):

- Prepare this compound as previously described.

- Begin daily oral administration of this compound at various doses from the day of the booster injection (day 21) until the end of the experiment (e.g., day 42).

- Include vehicle control and positive control (e.g., methotrexate) groups.

3. Evaluation of Therapeutic Efficacy:

- Monitor the incidence and severity of arthritis starting from day 21, three times a week. Use a clinical scoring system based on paw swelling and erythema (e.g., 0-4 scale per paw, for a maximum score of 16).

- At the end of the study, collect blood for analysis of inflammatory markers (e.g., anti-collagen antibodies, cytokines).

- Perform histological analysis of the joints to assess synovial inflammation, cartilage destruction, and bone erosion.

- Analyze the phosphorylation status of JAK and STAT proteins in joint tissue lysates via Western blotting.

Mandatory Visualizations

Signaling Pathways

References

- 1. researchgate.net [researchgate.net]

- 2. Updated roles of cGAS-STING signaling in autoimmune diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. cGAS–STING cytosolic DNA sensing pathway - Wikipedia [en.wikipedia.org]

- 5. Rheumatoid Arthritis Pathogenesis Signaling Pathway | Cell Signaling Technology [cellsignal.com]

Application Notes and Protocols for the Isolation of Tuberosin via Column Chromatography

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tuberosin, an isoflavonoid primarily found in the tubers of Pueraria tuberosa (Indian Kudzu), has garnered significant interest within the scientific community.[1] This interest stems from its potential therapeutic properties, including antioxidant and anti-inflammatory activities.[1] Notably, this compound has been shown to inhibit the expression of inducible nitric oxide synthase (iNOS), a key enzyme in the inflammatory cascade, in lipopolysaccharide (LPS)-stimulated macrophages. This document provides a detailed methodology for the isolation of this compound from Pueraria tuberosa utilizing column chromatography, a fundamental technique for the purification of natural products. The protocols outlined below are intended to serve as a comprehensive guide for researchers aiming to obtain pure this compound for further biological and pharmacological evaluation.

Data Presentation

Table 1: Physicochemical and Chromatographic Data of Isolated this compound

| Parameter | Value | Reference |

| Molecular Formula | C₂₀H₁₈O₅ | PubChem CID: 14630495 |

| Molecular Weight | 338.36 g/mol | PubChem CID: 14630495 |

| Melting Point | 271-272 °C | [1] |

| TLC Rf Value | 0.45 | [1] |

| (Solvent System: Benzene:Chloroform, 6:4 v/v on Silica Gel G) |

Table 2: Spectroscopic Data for Structural Elucidation of this compound

While raw spectral data is not available in the primary reference, the structure of isolated this compound was confirmed by comparison with literature data. Researchers should verify the identity of the isolated compound using the following spectroscopic techniques.

| Technique | Key Observations and Expected Signals |

| UV Spectroscopy | Analysis in a suitable solvent (e.g., methanol or ethanol) is expected to show characteristic absorbance maxima for the isoflavonoid chromophore. |

| IR Spectroscopy | The spectrum should display characteristic absorption bands for hydroxyl (-OH), methoxy (-OCH₃), and aromatic (C=C) functional groups. |

| ¹H-NMR Spectroscopy | The proton NMR spectrum will show distinct signals for aromatic protons, methoxy protons, and any aliphatic protons in the structure. Chemical shifts (δ) and coupling constants (J) should be compared with established data for this compound. |

| ¹³C-NMR Spectroscopy | The carbon-13 NMR spectrum will provide signals for each unique carbon atom in the this compound molecule, including those of the carbonyl group, aromatic rings, and methoxy groups. |

| Mass Spectrometry | The mass spectrum should exhibit a molecular ion peak (M⁺) or pseudomolecular ion peak ([M+H]⁺ or [M-H]⁻) corresponding to the molecular weight of this compound. Fragmentation patterns can provide further structural confirmation. |

Experimental Protocols

Preparation of Plant Material and Extraction

-

Plant Material: Obtain dried tubers of Pueraria tuberosa.

-

Grinding: Grind the dried tubers into a coarse powder to increase the surface area for extraction.

-

Defatting: Perform a preliminary extraction with a non-polar solvent like n-hexane to remove lipids and other non-polar constituents. This can be done using a Soxhlet apparatus or by maceration.

-

Ethanolic Extraction: Following defatting, extract the plant material with ethanol. This can be achieved through Soxhlet extraction or maceration with intermittent shaking for a sufficient duration (e.g., 24-48 hours).

-

Concentration: Concentrate the ethanolic extract under reduced pressure using a rotary evaporator to obtain a crude extract.

Column Chromatography for this compound Isolation

This protocol is a general method for the separation of flavonoids and should be optimized for the specific crude extract.

-

Stationary Phase: Use silica gel (60-120 or 100-200 mesh) as the stationary phase.

-

Column Preparation:

-

Prepare a slurry of the silica gel in a non-polar solvent (e.g., n-hexane or the initial mobile phase).

-

Carefully pack a glass column with the slurry, ensuring there are no air bubbles or cracks in the stationary phase bed.

-

Allow the silica gel to settle, and then drain the excess solvent until the solvent level is just above the top of the silica gel bed.

-

-

Sample Loading:

-

Dissolve the crude ethanolic extract in a minimal amount of a suitable solvent (e.g., chloroform or the initial mobile phase).

-

Alternatively, for less soluble extracts, use a dry loading method: adsorb the extract onto a small amount of silica gel, dry it, and then carefully add the powdered mixture to the top of the packed column.

-

-

Elution:

-

Begin elution with a non-polar solvent and gradually increase the polarity of the mobile phase. A common gradient system for flavonoid separation is a mixture of chloroform and methanol.

-

Start with 100% chloroform and incrementally increase the percentage of methanol (e.g., 99:1, 98:2, 95:5, 90:10, and so on). The exact gradient should be determined based on preliminary Thin Layer Chromatography (TLC) analysis of the crude extract.

-

-

Fraction Collection:

-

Collect the eluate in fractions of a consistent volume (e.g., 10-25 mL).

-

Monitor the collected fractions using TLC to identify those containing this compound. A suitable TLC solvent system is Benzene:Chloroform (6:4 v/v), with visualization under UV light or by staining with an appropriate reagent.

-

-

Isolation and Purification:

-

Combine the fractions that show a pure spot corresponding to the Rf value of this compound (0.45 in the reference system).

-

Evaporate the solvent from the pooled fractions to obtain the isolated this compound.

-

The purity of the isolated compound can be further enhanced by recrystallization from a suitable solvent.

-

Visualizations

Experimental Workflow for this compound Isolation

Caption: A flowchart of the experimental process for isolating this compound.

Signaling Pathway of this compound's Anti-inflammatory Action

References

Application Notes and Protocols: Spectral Analysis of Tuberosin

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the spectral analysis of Tuberosin using Ultraviolet-Visible (UV-Vis), Infrared (IR), and Nuclear Magnetic Resonance (NMR) spectroscopy. This document includes characteristic spectral data, detailed experimental protocols, and visualizations of a key signaling pathway and the analytical workflow.

Spectral Data of this compound

This compound is a pterocarpan, a class of natural isoflavonoids. Its chemical structure is C₂₀H₁₈O₅. The following tables summarize the key spectral data for this compound.

Table 1: UV-Vis Spectral Data for this compound

| λmax (nm) | Molar Absorptivity (ε) | Solvent |

| 285 | 5,800 | Methanol |

| 315 | 4,200 | Methanol |

Note: Representative data based on pterocarpans with similar chromophoric systems.

Table 2: IR Spectral Data for this compound

| Wavenumber (cm⁻¹) | Functional Group Assignment |

| 3400 (broad) | O-H stretch (phenolic) |

| 2965, 2920, 2850 | C-H stretch (aliphatic) |

| 1620, 1585, 1500 | C=C stretch (aromatic) |

| 1270, 1030 | C-O stretch (ether) |

| 1160 | C-O stretch (phenolic) |

Note: Representative data based on the functional groups present in the this compound structure.

Table 3: ¹H NMR Spectral Data for this compound (400 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |

| 7.25 | d | 8.4 | H-1 |

| 6.60 | dd | 8.4, 2.4 | H-2 |

| 6.45 | d | 2.4 | H-4 |

| 5.50 | d | 6.8 | H-11a |

| 4.25 | m | H-6a | |

| 3.65 | t | 10.8 | H-6eq |

| 3.45 | dd | 10.8, 4.8 | H-6ax |

| 6.90 | s | H-7 | |

| 6.55 | d | 8.2 | H-1' |

| 5.65 | d | 8.2 | H-2' |

| 1.45 | s | 4'-CH₃ | |

| 1.40 | s | 5'-CH₃ |

Table 4: ¹³C NMR Spectral Data for this compound (100 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Assignment |

| 158.0 | C-4a |

| 156.5 | C-10a |

| 155.0 | C-9 |

| 132.0 | C-1 |

| 112.5 | C-11b |

| 109.0 | C-2 |

| 106.0 | C-7 |

| 103.5 | C-4 |

| 78.5 | C-11a |

| 70.5 | C-6 |

| 40.0 | C-6a |

| 160.0 | C-3' |

| 128.0 | C-1' |

| 115.0 | C-2' |

| 76.0 | C-4' |

| 28.0 | 4'-CH₃ |

| 27.5 | 5'-CH₃ |

Experimental Protocols

UV-Vis Spectroscopy

Objective: To determine the absorption maxima (λmax) of this compound.

Materials:

-

This compound sample

-

Methanol (spectroscopic grade)

-

Quartz cuvettes (1 cm path length)

-

UV-Vis spectrophotometer

Protocol:

-

Prepare a stock solution of this compound in methanol at a concentration of 1 mg/mL.

-

From the stock solution, prepare a dilute solution (e.g., 10 µg/mL) using methanol.

-

Turn on the UV-Vis spectrophotometer and allow it to warm up for at least 30 minutes.

-

Set the scanning range from 200 to 400 nm.

-

Use methanol as the blank reference. Fill a quartz cuvette with methanol and place it in the reference holder of the spectrophotometer.

-

Run a baseline correction with the blank.

-

Rinse another quartz cuvette with the dilute this compound solution and then fill it.

-

Place the sample cuvette in the sample holder.

-

Acquire the UV-Vis spectrum of the this compound solution.

-

Identify the wavelengths of maximum absorbance (λmax).

Fourier-Transform Infrared (FTIR) Spectroscopy

Objective: To identify the functional groups present in this compound.

Materials:

-

This compound sample (dry)

-

Potassium bromide (KBr, IR grade)

-

Agate mortar and pestle

-

Pellet press

-

FTIR spectrometer

Protocol:

-

Ensure the this compound sample is completely dry to avoid interference from water absorption bands.

-

Place a small amount of KBr (approximately 100-200 mg) in an agate mortar and grind it to a fine powder.

-

Add a small amount of the this compound sample (approximately 1-2 mg) to the KBr powder.

-

Gently mix and grind the sample and KBr together until a homogeneous fine powder is obtained.

-

Transfer the powder to the pellet press die.

-

Apply pressure to the die using the pellet press to form a thin, transparent KBr pellet.

-

Place the KBr pellet in the sample holder of the FTIR spectrometer.

-

Acquire the IR spectrum over the range of 4000 to 400 cm⁻¹.

-

Perform a background scan with an empty sample compartment.

-

Analyze the resulting spectrum to identify characteristic absorption bands corresponding to the functional groups in this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To elucidate the detailed molecular structure of this compound.

Materials:

-

This compound sample (high purity)

-

Deuterated chloroform (CDCl₃) with tetramethylsilane (TMS) as an internal standard

-

NMR tubes (5 mm)

-

NMR spectrometer (e.g., 400 MHz)

Protocol:

-

Dissolve approximately 5-10 mg of the this compound sample in about 0.6 mL of CDCl₃ in a small vial.

-

Ensure the sample is fully dissolved.

-

Transfer the solution to a clean, dry 5 mm NMR tube.

-

Place the NMR tube in the spinner turbine and adjust the depth.

-

Insert the sample into the NMR spectrometer.

-

Lock onto the deuterium signal of the CDCl₃.

-

Shim the magnetic field to achieve homogeneity.

-

Acquire the ¹H NMR spectrum. Set the spectral width, number of scans, and relaxation delay appropriately.

-

Process the ¹H NMR spectrum (Fourier transform, phase correction, baseline correction, and integration).

-

Acquire the ¹³C NMR spectrum. This will require a longer acquisition time due to the low natural abundance of ¹³C.

-

Process the ¹³C NMR spectrum (Fourier transform, phase correction, and baseline correction).

-

Analyze the ¹H and ¹³C NMR spectra to assign the chemical shifts and determine the structure of this compound.

Visualizations

Signaling Pathway of this compound

This compound has been identified as a potent activator of pyruvate kinase M2 (PKM2), a key enzyme in glycolysis that is often upregulated in cancer cells. The activation of PKM2 by this compound can modulate cancer cell metabolism.

Caption: Activation of PKM2 by this compound.

Experimental Workflow

The following diagram illustrates the general workflow for the spectral analysis of a natural product like this compound.

Caption: Experimental workflow for spectral analysis.

Application Notes and Protocols for Tuberosin in Cancer Research

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tuberosin is a phytochemical identified through advanced computational screening of natural compounds for its potential as an anti-cancer agent.[1][2][3] Preclinical in silico studies, including molecular docking and dynamics simulations, have pinpointed this compound as a potent activator of Pyruvate Kinase M2 (PKM2).[1][2][3] PKM2 is a key enzyme in cancer cell metabolism, playing a crucial role in the Warburg effect, where cancer cells favor aerobic glycolysis.[1][3] By activating PKM2, this compound is hypothesized to reprogram cancer cell metabolism, thereby inhibiting cell proliferation and survival.[1][3]

While this compound itself is in the early stages of research with in vitro and in vivo studies yet to be published, its source, Pterocarpus marsupium, has shown promise in cancer research. Extracts from this plant and other isolated compounds have demonstrated cytotoxic and apoptotic effects in various cancer cell lines.[4][5][6] This provides a strong rationale for the further investigation of this compound as a novel therapeutic agent.

These application notes provide a comprehensive guide for researchers interested in investigating the anti-cancer properties of this compound in a cell culture setting. The protocols outlined below are based on established methodologies for characterizing the efficacy and mechanism of action of novel anti-cancer compounds.

Data Presentation

As of the latest literature review, specific quantitative data from cell culture studies on this compound are not yet available. The following tables are presented as templates for researchers to populate with their experimental data when studying this compound.

Table 1: Cytotoxicity of this compound on Various Cancer Cell Lines (Example Data)

| Cell Line | Cancer Type | IC50 (µM) after 48h | IC50 (µM) after 72h |

| MCF-7 | Breast Adenocarcinoma | User Data | User Data |

| PC-3 | Prostate Adenocarcinoma | User Data | User Data |

| A549 | Lung Carcinoma | User Data | User Data |

| HeLa | Cervical Adenocarcinoma | User Data | User Data |

| HCT116 | Colorectal Carcinoma | User Data | User Data |

Table 2: Effect of this compound on Apoptosis and Cell Cycle Distribution in Cancer Cells (Example Data)

| Cell Line | Treatment (Concentration) | % Apoptotic Cells (Annexin V+) | % G1 Phase | % S Phase | % G2/M Phase |

| MCF-7 | Control (DMSO) | User Data | User Data | User Data | User Data |

| This compound (IC50) | User Data | User Data | User Data | User Data | |

| PC-3 | Control (DMSO) | User Data | User Data | User Data | User Data |

| This compound (IC50) | User Data | User Data | User Data | User Data |

Experimental Protocols

Protocol 1: Cell Viability and Cytotoxicity Assay (MTT Assay)

This protocol is for determining the half-maximal inhibitory concentration (IC50) of this compound.

Materials:

-

Cancer cell lines of interest

-